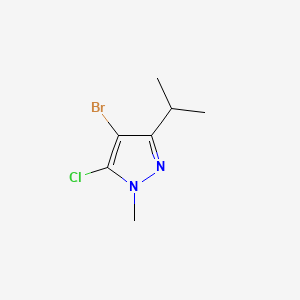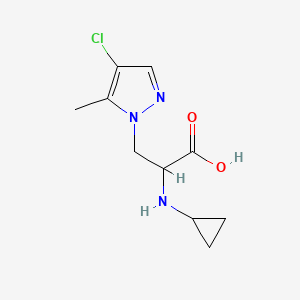
3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with a chlorine and methyl group, and a propanoic acid moiety linked to a cyclopropylamino group. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the chlorine and methyl groups via halogenation and alkylation reactions. The final step involves the coupling of the pyrazole derivative with a cyclopropylamine and subsequent carboxylation to form the propanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the removal of the chlorine group or reduction of the pyrazole ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazole derivatives, while substitution reactions can produce a variety of functionalized pyrazole compounds.
Applications De Recherche Scientifique
3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)propanoic acid
- 3-(4-Chloro-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoic acid
- 3-(4-Methyl-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoic acid
Uniqueness
3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoic acid is unique due to the presence of both the chlorine and methyl groups on the pyrazole ring, as well as the cyclopropylamino substitution on the propanoic acid moiety. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Propriétés
Formule moléculaire |
C10H14ClN3O2 |
|---|---|
Poids moléculaire |
243.69 g/mol |
Nom IUPAC |
3-(4-chloro-5-methylpyrazol-1-yl)-2-(cyclopropylamino)propanoic acid |
InChI |
InChI=1S/C10H14ClN3O2/c1-6-8(11)4-12-14(6)5-9(10(15)16)13-7-2-3-7/h4,7,9,13H,2-3,5H2,1H3,(H,15,16) |
Clé InChI |
WHJAMZHEZLSACM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NN1CC(C(=O)O)NC2CC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


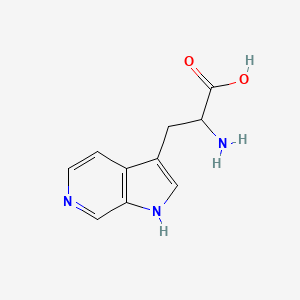
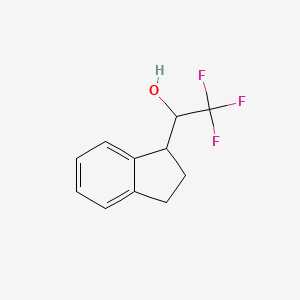
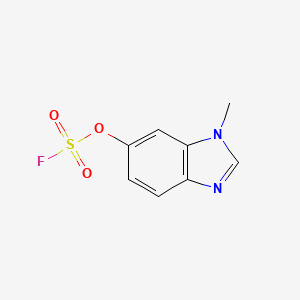
![8-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13555754.png)
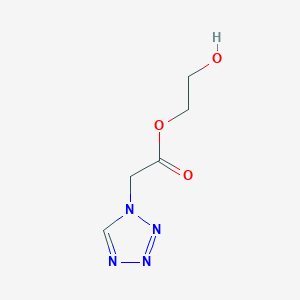
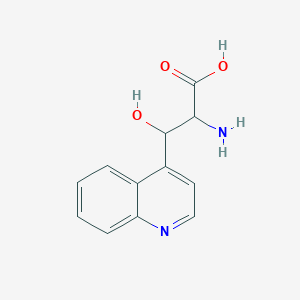
![8-(Naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13555771.png)
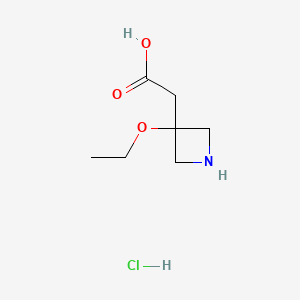
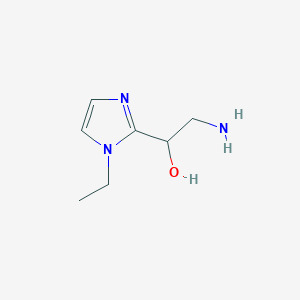
![[2-(N-tert-Butoxycarbonyl-N-methylamino)pyridin-4-yl]methanol](/img/structure/B13555794.png)
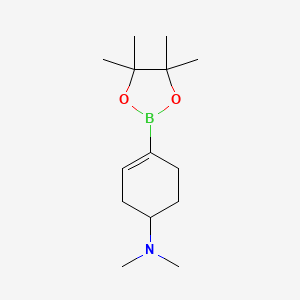
![tert-butyl (3S,3aS,6aR)-3-hydroxy-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate](/img/structure/B13555800.png)

